

Spectroscopic Characterization of 3-Acetyl-4-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Acetyl-4-hydroxybenzoic acid

Cat. No.: B092357

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **3-Acetyl-4-hydroxybenzoic acid**, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a comprehensive set of predicted data based on the analysis of structurally related analogs. The information is intended to serve as a valuable resource for researchers in the identification, characterization, and quality control of **3-Acetyl-4-hydroxybenzoic acid** and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-Acetyl-4-hydroxybenzoic acid**. These predictions are derived from the known spectral characteristics of 4-hydroxybenzoic acid and the influence of a 3-acetyl substituent on the benzene ring.

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO-d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.5 (broad s)	Singlet	1H	Carboxylic acid (-COOH)
~11.0 (broad s)	Singlet	1H	Phenolic hydroxyl (-OH)
~8.3	Doublet	1H	H-2 (ortho to -COOH)
~8.1	Doublet of doublets	1H	H-6 (ortho to -COCH ₃)
~7.1	Doublet	1H	H-5 (meta to both groups)
~2.6	Singlet	3H	Acetyl methyl (-COCH ₃)

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~198	Acetyl carbonyl (-COCH ₃)
~167	Carboxylic acid carbonyl (-COOH)
~162	C-4 (bearing -OH)
~135	C-6
~131	C-2
~129	C-1 (bearing -COOH)
~120	C-3 (bearing -COCH ₃)
~116	C-5
~27	Acetyl methyl (-COCH ₃)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid dimer)
~3200	Broad	O-H stretch (Phenolic)
~1700	Strong	C=O stretch (Carboxylic acid)
~1680	Strong	C=O stretch (Acetyl ketone)
~1600, ~1500	Medium-Strong	C=C stretch (Aromatic ring)
~1300	Medium	O-H bend (Carboxylic acid)
~1250	Strong	C-O stretch (Aryl ether-like)

Table 4: Predicted Mass Spectrometry Data

M/Z	Ion
180.04	[M] ⁺ (Molecular Ion)
165.02	[M-CH ₃] ⁺
163.03	[M-OH] ⁺
137.02	[M-COCH ₃] ⁺
121.03	[M-COOH-OH] ⁺
93.03	[C ₆ H ₅ O] ⁺
43.02	[CH ₃ CO] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These represent standard methodologies for the characterization of small organic molecules.

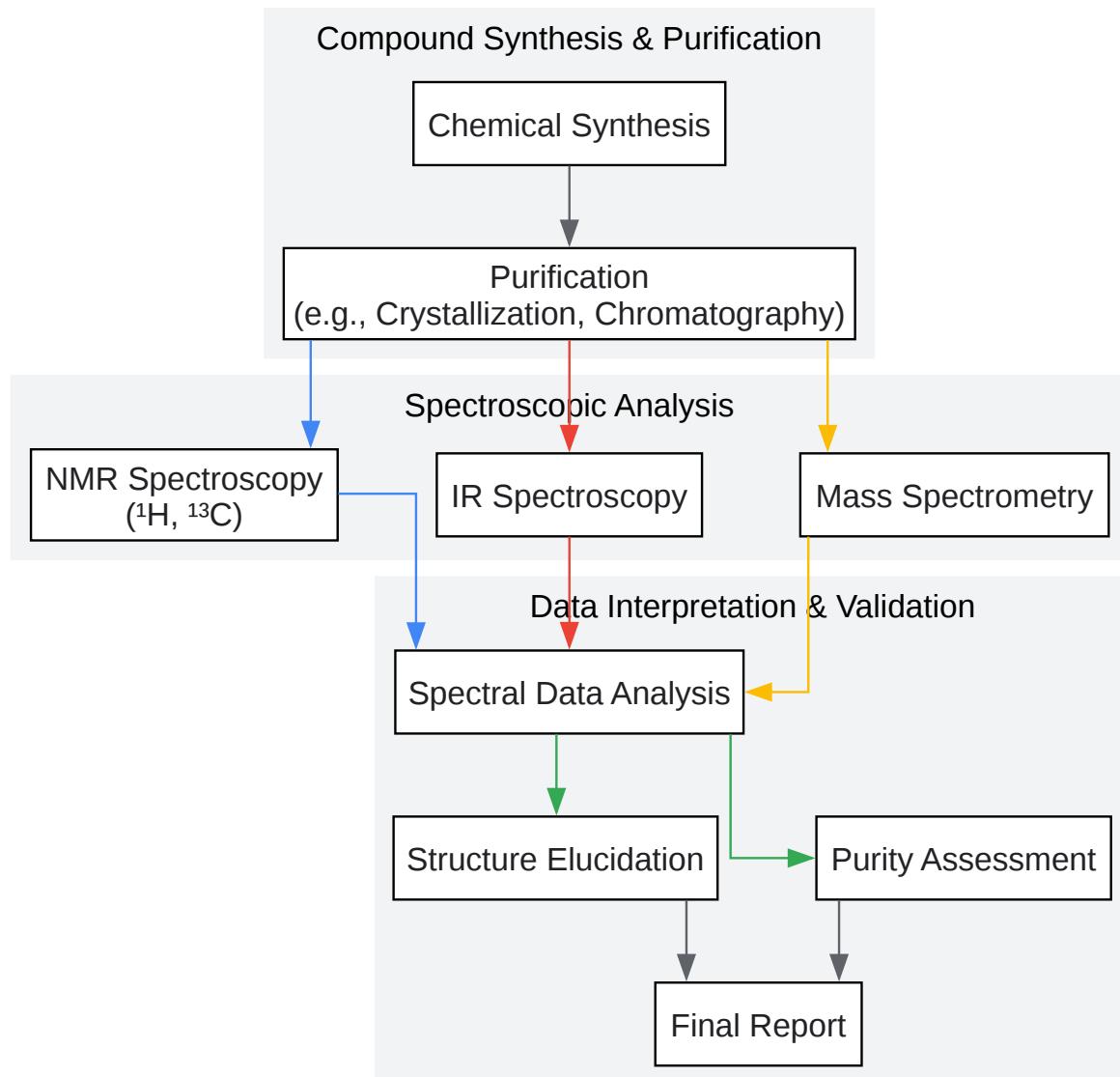
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3-Acetyl-4-hydroxybenzoic acid** is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- Instrumentation: A 500 MHz NMR spectrometer is used to acquire both ¹H and ¹³C NMR spectra.
- ¹H NMR Acquisition: The proton spectrum is acquired with a 90° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds. A total of 16 scans are typically averaged.
- ¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 5 seconds, and an acquisition time of 1.5 seconds. Approximately 1024 scans are averaged to achieve a good signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder (in a ~1:100 ratio) and pressed into a thin, transparent pellet.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.
- Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) by averaging 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)


- Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For

direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).

- **Ionization:** Electron Ionization (EI) is a common technique for volatile compounds. For less volatile compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized chemical compound, such as **3-Acetyl-4-hydroxybenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Characterization of 3-Acetyl-4-hydroxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092357#spectroscopic-data-nmr-ir-mass-spec-of-3-acetyl-4-hydroxybenzoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com